molecular formula C14H16O4 B14051790 (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14051790
M. Wt: 248.27 g/mol
InChI Key: UIJNSGBDGHKKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an ethoxy group and an oxopropyl group attached to the phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropionic acid and 3-ethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-bromopropionic acid with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form an intermediate compound.

    Aldol Condensation: The intermediate undergoes aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic Acid: A carboxylic acid with a similar phenyl ring structure but lacking the ethoxy and oxopropyl groups.

    Cinnamic Acid: Contains a phenyl ring and an acrylic acid moiety but lacks the ethoxy and oxopropyl groups.

    Phenylacetic Acid: Similar phenyl ring structure but with an acetic acid moiety instead of acrylic acid.

Uniqueness

(E)-3-(3-(3-Ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of both ethoxy and oxopropyl groups attached to the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-[3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H16O4/c1-2-18-14(17)9-7-12-5-3-4-11(10-12)6-8-13(15)16/h3-6,8,10H,2,7,9H2,1H3,(H,15,16)

InChI Key

UIJNSGBDGHKKKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.